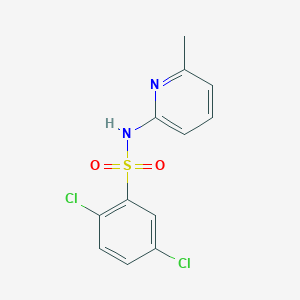![molecular formula C13H15ClN2O2S B273531 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CDMP is a sulfonylurea herbicide, which means it is used to control the growth of weeds. However, its properties have also been studied for their potential use in scientific research.
Mécanisme D'action
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as a KATP channel inhibitor by binding to the sulfonylurea receptor (SUR) subunit of the channel. This binding causes a conformational change in the channel, leading to its closure and inhibition of potassium ion efflux. This inhibition results in depolarization of the cell membrane and subsequent calcium ion influx, leading to insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its role in regulating insulin secretion, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have cardioprotective effects by reducing ischemia/reperfusion injury in the heart. It has also been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective KATP channel inhibitor, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively stable and easy to handle in the lab. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potency can make it challenging to achieve the desired level of inhibition without causing off-target effects.
Orientations Futures
There are several potential future directions for research involving 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of novel KATP channel modulators for the treatment of various diseases. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has provided valuable insights into the mechanisms underlying KATP channel regulation, and further research in this area could lead to the development of new therapies. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole could be used as a tool to study other physiological processes that are regulated by KATP channels, such as insulin resistance and cardiac function. Finally, further research could focus on improving the solubility and selectivity of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, making it an even more useful tool for scientific research.
Méthodes De Synthèse
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used in various scientific research studies due to its ability to inhibit the activity of ATP-sensitive potassium channels (KATP channels) in cells. These channels play a crucial role in regulating insulin secretion in pancreatic beta cells and are also involved in other physiological processes such as cardiac function and neuronal activity. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used to study the role of KATP channels in these processes and to investigate the potential therapeutic applications of KATP channel modulators.
Propriétés
Nom du produit |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
Formule moléculaire |
C13H15ClN2O2S |
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Clé InChI |
NPEDDEUMXATFNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)










